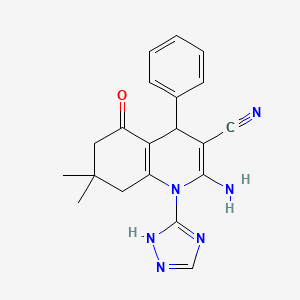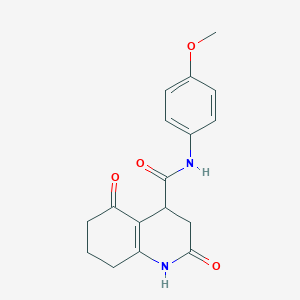
2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-(4H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-(4H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: (phew, that’s a mouthful!) belongs to the class of quinoline derivatives. Let’s break down its name:
Quinoline: A bicyclic aromatic compound with a nitrogen atom in the ring.
4-Phenyl: Indicates a phenyl group attached to the quinoline ring.
1-(4H-1,2,4-triazol-3-yl): Refers to a triazole ring fused to the quinoline.
5-oxo: Indicates a ketone group at position 5.
2-amino: An amino group at position 2.
7,7-dimethyl: Two methyl groups at position 7.
Preparation Methods
Synthetic Routes::
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization, condensation, and functional group transformations. Key steps include the formation of the quinoline ring and subsequent modification of substituents.
Heterocyclic Chemistry: The triazole moiety can be introduced via heterocyclic chemistry, such as the Huisgen 1,3-dipolar cycloaddition (click reaction).
- Industrial-scale production typically involves efficient synthetic routes that minimize steps and maximize yield.
Catalytic Hydrogenation: Reduction of the quinoline ring to the hexahydroquinoline core.
Triazole Formation: Incorporation of the triazole ring using suitable reagents.
Chemical Reactions Analysis
Oxidation: The ketone group (5-oxo) can undergo oxidation reactions.
Substitution: The amino group (2-amino) is susceptible to nucleophilic substitution.
Reagents: Common reagents include strong acids, bases, and transition metal catalysts.
Major Products: Diverse products arise from functional group modifications, affecting solubility, bioactivity, and pharmacological properties.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor or antimicrobial agent.
Bioorganic Chemistry: Investigating its interactions with biomolecules (e.g., enzymes, receptors).
Material Science: Utilization in organic electronics or sensors due to its unique structure.
Mechanism of Action
Molecular Targets: It may interact with specific proteins, enzymes, or receptors.
Pathways: Activation or inhibition of cellular pathways (e.g., signal transduction, apoptosis).
Comparison with Similar Compounds
Uniqueness: Its combination of quinoline, triazole, and phenyl groups sets it apart.
Similar Compounds: Other quinoline derivatives, such as 4-phenylquinoline and 2-aminoquinoline.
Properties
Molecular Formula |
C20H20N6O |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H20N6O/c1-20(2)8-14-17(15(27)9-20)16(12-6-4-3-5-7-12)13(10-21)18(22)26(14)19-23-11-24-25-19/h3-7,11,16H,8-9,22H2,1-2H3,(H,23,24,25) |
InChI Key |
NRGXTDBLDKCQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B11036053.png)
![ethyl 4-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11036060.png)

![2-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11036074.png)
![ethyl 4-(5-methylfuran-2-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11036075.png)
![Tetramethyl 6'-(4-tert-butylbenzoyl)-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036077.png)
![1-[N'-(5-chloro-2-methylphenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B11036080.png)
![(1E)-1-benzylidene-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036081.png)
![2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone](/img/structure/B11036099.png)
![N-(4-chlorophenyl)-2-[1-(4-methoxybenzyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11036107.png)
![5-[8-Fluoro-4,4-dimethyl-2-oxo-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11036112.png)
![Tetramethyl 6'-[(2-chlorophenyl)carbonyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036119.png)
![6-(3-methoxypropyl)-2-morpholinopyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11036127.png)
